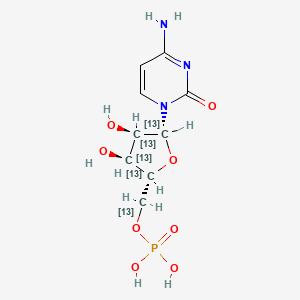
Cytidine-13C5 5'-Monophosphate Triethylammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt is a stable isotope-labeled compound used primarily in biochemical and molecular biology research. It is an analog of cytidine monophosphate, a pyrimidine nucleoside that plays a crucial role in cellular metabolism and nucleic acid synthesis. The compound is labeled with carbon-13, a non-radioactive isotope, which makes it useful in various research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-13C5 5’-Monophosphate Triethylammonium Salt involves the incorporation of carbon-13 into the cytidine molecule. The process typically starts with the synthesis of cytidine labeled with carbon-13 at specific positions. This labeled cytidine is then phosphorylated to form cytidine-13C5 5’-monophosphate. The final step involves the conversion of the monophosphate to its triethylammonium salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of Cytidine-13C5 5’-Monophosphate Triethylammonium Salt follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of expensive isotopically labeled precursors.
化学反应分析
Types of Reactions
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine-13C5 5’-monophosphate.
Reduction: Reduction reactions can convert the compound back to cytidine-13C5.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Uridine-13C5 5’-monophosphate.
Reduction: Cytidine-13C5.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
科学研究应用
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids and other biomolecules.
Biology: Employed in metabolic studies to trace the incorporation and turnover of nucleotides in cellular processes.
Medicine: Utilized in research on nucleotide metabolism and its role in diseases such as cancer and viral infections.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of Cytidine-13C5 5’-Monophosphate Triethylammonium Salt involves its incorporation into nucleic acids during DNA and RNA synthesis. The carbon-13 label allows researchers to track the compound’s metabolic fate and interactions within the cell. The compound targets enzymes involved in nucleotide metabolism, such as cytidine deaminase and nucleoside kinases, providing insights into their function and regulation.
相似化合物的比较
Similar Compounds
Cytidine-13C5: A labeled analog of cytidine without the phosphate group.
Uridine-13C5 5’-Monophosphate: A labeled analog of uridine monophosphate.
Adenosine-13C5 5’-Monophosphate: A labeled analog of adenosine monophosphate.
Uniqueness
Cytidine-13C5 5’-Monophosphate Triethylammonium Salt is unique due to its specific labeling with carbon-13 and its triethylammonium salt form, which enhances its solubility and stability. This makes it particularly useful for NMR spectroscopy and other analytical techniques that require high solubility and stability.
属性
分子式 |
C9H14N3O8P |
|---|---|
分子量 |
328.16 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1/i3+1,4+1,6+1,7+1,8+1 |
InChI 键 |
IERHLVCPSMICTF-AWOURBBFSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)(O)O)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


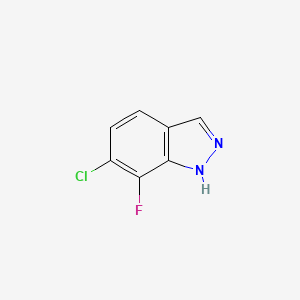
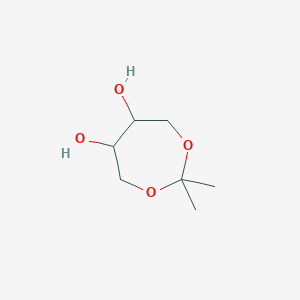
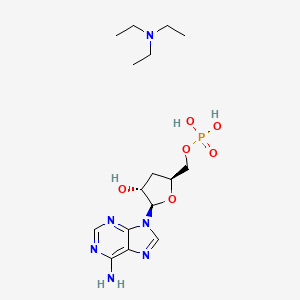
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
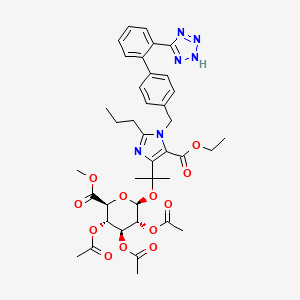
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
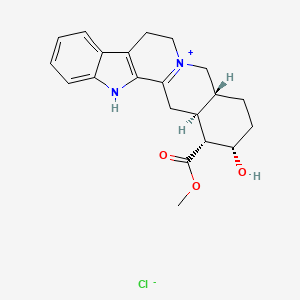

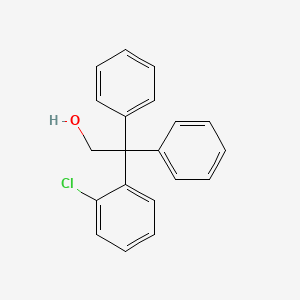
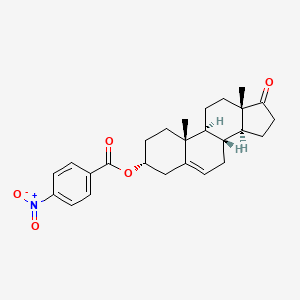
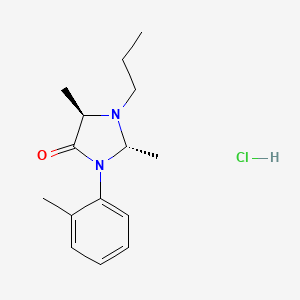
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
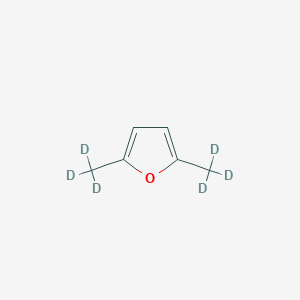
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
